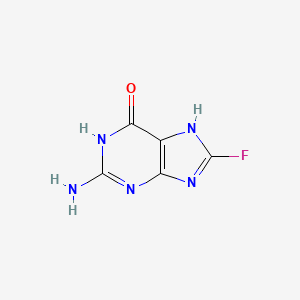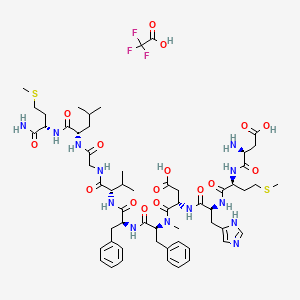
Neu5Aca(2-6) N-Glycan 2AB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Neu5Acα(2-6) N-Glycan 2AB is a complex glycan structure. Its full name is Neu5Acα(2-6)Galβ(1-4)GlcNAcβ(1-2)Manα(1-3)[Neu5Acα(2-6)Galβ(1-4)GlcNAcβ(1-2)Manα(1-6)]Manβ(1-4)GlcNAcβ(1-4)GlcNAc-2AB . It is a solid substance at 20°C and is heat sensitive .
Synthesis Analysis
The synthesis of Neu5Acα(2-6) N-Glycan 2AB involves enzymatically released N-glycans being derivatized with a tag to allow for fluorescence (FLR) and mass spectrometry (MS) detection . The process uses a rapid N-glycan sample preparation workflow, which includes a five-minute in-solution deglycosylation step followed by direct on-matrix 2-AB labeling and cleanup .Molecular Structure Analysis
The molecular formula of Neu5Acα(2-6) N-Glycan 2AB is C91H146N8O62, and its molecular weight is 2,344.16 . The structure of N-linked glycans can play a critical role in the pharmacology of therapeutic proteins, potentially affecting immunogenicity, pharmacokinetics, and pharmacodynamics .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Neu5Acα(2-6) N-Glycan 2AB include the reductive amination of N-glycans . The primary amine of the dye attacks the carbonyl carbon of the acyclic reducing sugar to form a partial Schiff’s base .Physical And Chemical Properties Analysis
Neu5Acα(2-6) N-Glycan 2AB is a solid substance at 20°C and is heat sensitive .Mechanism of Action
The mechanism of action of Neu5Acα(2-6) N-Glycan 2AB involves the sialylation of N-glycans . The structure and function of the sialyltransferases that catalyze these reactions, the mechanisms of their Golgi localization, substrate recognition, and the function of sialic acid on N-glycans in health and disease are all important aspects of its mechanism of action .
Future Directions
The future directions in the research and application of Neu5Acα(2-6) N-Glycan 2AB could involve further exploration of its roles in health and disease, as well as its potential applications in the development of biotherapeutics . The development of more efficient synthesis methods and the exploration of its mechanism of action could also be areas of future research .
properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5S)-5-acetamido-6-(2-carbamoylanilino)-1,2,4-trihydroxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H146N8O62/c1-25(108)94-33(13-93-32-10-8-7-9-31(32)79(92)137)52(119)70(38(118)16-102)153-80-49(97-28(4)111)60(127)73(43(21-107)147-80)156-85-69(136)76(157-87-78(66(133)56(123)40(18-104)146-87)159-82-51(99-30(6)113)62(129)72(42(20-106)149-82)155-84-68(135)64(131)58(125)46(152-84)24-144-91(89(140)141)12-35(115)48(96-27(3)110)75(161-91)54(121)37(117)15-101)59(126)44(150-85)22-142-86-77(65(132)55(122)39(17-103)145-86)158-81-50(98-29(5)112)61(128)71(41(19-105)148-81)154-83-67(134)63(130)57(124)45(151-83)23-143-90(88(138)139)11-34(114)47(95-26(2)109)74(160-90)53(120)36(116)14-100/h7-10,33-78,80-87,93,100-107,114-136H,11-24H2,1-6H3,(H2,92,137)(H,94,108)(H,95,109)(H,96,110)(H,97,111)(H,98,112)(H,99,113)(H,138,139)(H,140,141)/t33-,34-,35-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57-,58-,59+,60+,61+,62+,63-,64-,65-,66-,67+,68+,69-,70+,71+,72+,73+,74+,75+,76-,77-,78-,80-,81-,82-,83-,84-,85-,86-,87+,90+,91+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKMDOIZDGGNLK-PZGLNSPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(CNC7=CC=CC=C7C(=O)N)NC(=O)C)O)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CNC7=CC=CC=C7C(=O)N)NC(=O)C)O)CO)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H146N8O62 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2344.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neu5Aca(2-6) N-Glycan 2AB | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

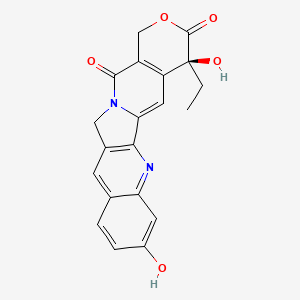
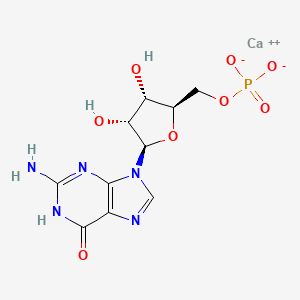
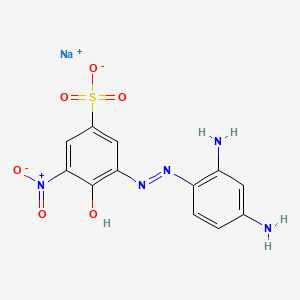
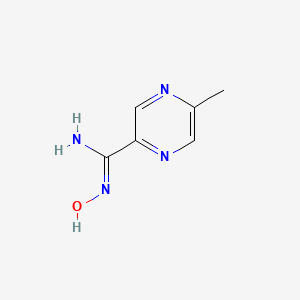

![4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol](/img/structure/B1496772.png)

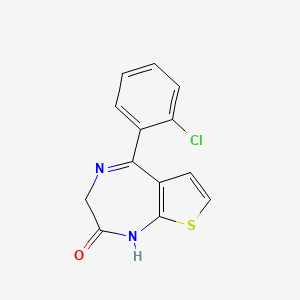
![2-tert-Butyl-pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1496776.png)
